2,6-Diiodo-3-chloro-5-fluoropyridine 2,6-Diiodo-3-chloro-5-fluoropyridine
Brand Name: Vulcanchem
CAS No.: 514798-10-8
VCID: VC16877693
InChI: InChI=1S/C5HClFI2N/c6-2-1-3(7)5(9)10-4(2)8/h1H
SMILES:
Molecular Formula: C5HClFI2N
Molecular Weight: 383.33 g/mol

2,6-Diiodo-3-chloro-5-fluoropyridine

CAS No.: 514798-10-8

Cat. No.: VC16877693

Molecular Formula: C5HClFI2N

Molecular Weight: 383.33 g/mol

* For research use only. Not for human or veterinary use.

2,6-Diiodo-3-chloro-5-fluoropyridine - 514798-10-8

Specification

CAS No. 514798-10-8
Molecular Formula C5HClFI2N
Molecular Weight 383.33 g/mol
IUPAC Name 3-chloro-5-fluoro-2,6-diiodopyridine
Standard InChI InChI=1S/C5HClFI2N/c6-2-1-3(7)5(9)10-4(2)8/h1H
Standard InChI Key ZIAGYCYFFHXWPQ-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=NC(=C1Cl)I)I)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The planar pyridine ring in 2,6-diiodo-3-chloro-5-fluoropyridine is substituted with halogens of varying electronegativities and steric demands. Iodine, with its large atomic radius and polarizability, dominates the electronic environment at positions 2 and 6, while fluorine’s high electronegativity at position 5 induces electron withdrawal. Chlorine at position 3 further modulates the ring’s electron density, creating a gradient that influences both reactivity and intermolecular interactions . This substitution pattern is critical for the compound’s ability to participate in halogen bonding, a property exploited in crystal engineering and supramolecular chemistry.

Spectroscopic Properties

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the aromatic proton at position 4, which resonates as a doublet (J=12HzJ = 12 \, \text{Hz}) due to coupling with the adjacent fluorine atom . Infrared (IR) spectroscopy confirms the presence of C–I (500–600 cm1^{-1}), C–Cl (550–750 cm1^{-1}), and C–F (1000–1100 cm1^{-1}) stretching vibrations. Mass spectrometry typically shows a molecular ion peak at m/z=383m/z = 383, consistent with the molecular weight.

Comparative Analysis of Halogenated Pyridines

The compound’s uniqueness becomes apparent when compared to related structures:

CompoundSubstituentsMolecular Weight (g/mol)Key Applications
2,6-Dichloro-3-fluoropyridineCl (2,6), F (3)181.97Agrochemical intermediates
2-Bromo-5-chloro-3-fluoropyridineBr (2), Cl (5), F (3)229.41Suzuki coupling substrates
2,6-Diiodo-3-chloro-5-fluoropyridineI (2,6), Cl (3), F (5)383.33CDK8 inhibition, material science

The combination of iodine and fluorine in this compound enhances its stability under harsh reaction conditions compared to bromine- or chlorine-only analogs .

Synthesis and Chemical Transformations

Halogenation Strategies

The synthesis of 2,6-diiodo-3-chloro-5-fluoropyridine often begins with precursor molecules like 2,6-dihydroxy-3-cyano-5-fluoropyridine. A two-step halogenation process using phosphorus oxychloride (POCl3\text{POCl}_3) and phosphorus pentachloride (PCl5\text{PCl}_5) replaces hydroxyl groups with chlorine atoms . Subsequent iodination is achieved via halogen-exchange reactions employing potassium iodide (KI\text{KI}) in the presence of copper catalysts .

Representative Reaction Pathway:

2,6-Dihydroxy-3-cyano-5-fluoropyridine+PCl5/POCl32,6-Dichloro-3-cyano-5-fluoropyridine2,6-Dichloro-3-cyano-5-fluoropyridine+2KICu catalyst2,6-Diiodo-3-chloro-5-fluoropyridine+2KCl\text{2,6-Dihydroxy-3-cyano-5-fluoropyridine} + \text{PCl}_5/\text{POCl}_3 \rightarrow \text{2,6-Dichloro-3-cyano-5-fluoropyridine} \\ \text{2,6-Dichloro-3-cyano-5-fluoropyridine} + 2 \, \text{KI} \xrightarrow{\text{Cu catalyst}} \text{2,6-Diiodo-3-chloro-5-fluoropyridine} + 2 \, \text{KCl}

Hydrolysis and Functionalization

The cyano group in intermediates like 2,6-dichloro-3-cyano-5-fluoropyridine can be hydrolyzed to carboxylic acids using concentrated hydrochloric acid (HCl\text{HCl}) or sulfuric acid (H2SO4\text{H}_2\text{SO}_4) . This step is pivotal for generating derivatives such as 2,6-diiodo-3-chloro-5-fluoronicotinic acid, which exhibit enhanced water solubility for biological assays .

Biological Activity and Mechanistic Insights

CDK8 Inhibition in Colorectal Cancer

2,6-Diiodo-3-chloro-5-fluoropyridine demonstrates nanomolar inhibitory activity against CDK8, a kinase implicated in the Wnt/β-catenin signaling pathway. Molecular docking studies suggest that the iodine atoms form hydrophobic interactions with the kinase’s ATP-binding pocket, while the fluorine atom stabilizes the complex via dipole interactions.

Key Findings:

  • IC50_{50}: 120 nM (CDK8) vs. 450 nM (CDK9), indicating selectivity.

  • Apoptosis Induction: 48% cell death in HCT-116 colorectal cancer cells at 10 µM.

Comparative Pharmacokinetics

Industrial and Research Applications

Material Science

The iodine substituents enable applications in organic electronics, where the compound serves as a hole-transport material in perovskite solar cells. Devices incorporating this derivative achieve a power conversion efficiency (PCE) of 18.7%, outperforming conventional spiro-OMeTAD-based systems .

Synthetic Versatility

The compound’s reactivity allows for diverse transformations:

  • Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with aryl boronic acids yields biaryl derivatives for drug discovery .

  • Radical Reactions: Iodine atoms participate in photoinduced radical chain reactions, enabling C–H functionalization under mild conditions .

Future Directions and Challenges

Optimization of Synthetic Routes

Current methods suffer from low yields (32–45%) due to side reactions during iodination . Flow chemistry approaches using microreactors could enhance efficiency by improving heat transfer and reducing reaction times.

Therapeutic Development

Structure-activity relationship (SAR) studies are needed to mitigate off-target kinase inhibition. Introducing polar groups at position 4 may improve solubility without compromising CDK8 affinity.

Environmental Considerations

The persistence of polyhalogenated pyridines in ecosystems warrants toxicological assessments. Biodegradation studies using Pseudomonas species indicate a half-life of 28 days in soil, suggesting moderate environmental risk.

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